molecular formula C21H25F2N7O2 B610183 PQR620 CAS No. 1927857-56-4

PQR620

Cat. No. B610183
M. Wt: 445.4748
InChI Key: UGDKPWVVBKHRDK-UHFFFAOYSA-N
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Description

PQR620 is a novel brain penetrant dual TORC1/2 inhibitor with anti-tumor activity across 56 lymphoma cell lines .


Synthesis Analysis

The preparation of PQR620 was optimized towards a robust synthetic route involving only 4 steps . This allows for a rapid access to quantities required for pre-clinical testing .


Molecular Structure Analysis

PQR620 is a morpholino-triazinyl derivative . Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .


Chemical Reactions Analysis

PQR620 has demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC 50) of 2.86 (nM) .


Physical And Chemical Properties Analysis

PQR620 has a molecular weight of 445.475 and a chemical formula of C21H25F2N7O2 . It has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds .

Scientific Research Applications

Cancer Research

  • Summary of Application : PQR620 is a highly potent and selective mTORC1/2 inhibitor . The mTOR signaling pathway plays a fundamental role in cell proliferation, differentiation, growth, and survival . As a consequence, various tumors and central nervous system (CNS) disorders share aberrant activation of the mTOR pathway .
  • Methods of Application : The development of selective mTOR inhibitors is particularly challenging due to extensively conserved amino acid residues in the ATP binding pocket within the PI3K and PI3K-related protein kinase family . A detailed ligand-based structure activity relationship study allowed selective targeting of mTOR kinase activity without the interference of other PI3K family members .
  • Results : PQR620 demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC50) of 2.86 (nM) . In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .

Lymphoma Treatment

  • Summary of Application : PQR620 has anti-tumor activity in lymphomas as a single agent and in combination with Venetoclax .
  • Methods of Application : The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is an important therapeutic target for lymphomas . PQR620, a novel brain penetrant dual TORC1/2 inhibitor, was assessed in 56 lymphoma cell lines .
  • Results : Anti-tumor activity was observed across 56 lymphoma models with a median IC50 value of 250 nM after 72 h of exposure . PQR620 was largely cytostatic, but the combination with the BCL2 inhibitor venetoclax led to cytotoxicity .

Non-Small Cell Lung Cancer (NSCLC) Treatment

  • Summary of Application : PQR620 has shown potential in the treatment of non-small cell lung cancer (NSCLC) .
  • Methods of Application : The in vivo studies involved the daily oral administration of a single dose of PQR620 .
  • Results : PQR620 potently inhibited primary NSCLC xenograft growth in severe combined immune deficient mice . In PQR620-treated xenograft tissues, Akt-mTOR inactivation, apoptosis induction, SphK1 inhibition, and oxidative stress were detected .

Treatment of Central Nervous System (CNS) Disorders

  • Summary of Application : Various CNS disorders share aberrant activation of the mTOR pathway . Drugs targeting the mTOR pathway, such as PQR620, represent a valuable path to address multiple therapeutic areas .
  • Methods of Application : The development of selective mTOR inhibitors is particularly challenging due to extensively conserved amino acid residues in the ATP binding pocket within the PI3K and PI3K-related protein kinase family . A detailed ligand-based structure activity relationship study allowed selective targeting of mTOR kinase activity without the interference of other PI3K family members .
  • Results : PQR620 showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels .

Inhibition of Protein Kinase B and Ribosomal Protein S6 Phosphorylation

  • Summary of Application : PQR620 has demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation .
  • Methods of Application : Substitution of the morpholine binding to the hinge region and introduction of a 2-aminopyridine, substituted with a difluoromethyl group, induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays .
  • Results : In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50 values of 0.2 μM and 0.1 μM, respectively .

Inhibition of Kinases and Ion Channels

  • Summary of Application : PQR620 has shown excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels .
  • Methods of Application : The development of selective mTOR inhibitors is particularly challenging due to extensively conserved amino acid residues in the ATP binding pocket within the PI3K and PI3K-related protein kinase family . A detailed ligand-based structure activity relationship study allowed selective targeting of mTOR kinase activity without the interference of other PI3K family members .
  • Results : PQR620 demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10 log (IC50) of 2.86 (nM) .

Safety And Hazards

PQR620 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed and may cause serious damage to eyes . It may also pose a risk of impaired fertility and harm to unborn child .

Future Directions

The data support further evaluation of PQR620 as a single agent or in combination with venetoclax . It has shown anti-tumor activity across 56 lymphoma models with a median IC 50 value of 250 nM after 72 h of exposure .

properties

IUPAC Name

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDKPWVVBKHRDK-KPWCQOOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5[C@@H]6CC[C@H]5COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 122412735

Citations

For This Compound
10
Citations
C Tarantelli, E Gaudio, P Hillmann, F Spriano, I Kwee… - Blood, 2016 - Elsevier
… Here, we present the in vitro and in vivo anti-lymphoma activity of PQR620 as single agent … activity of PQR620 as single agent and also the in vivo results of PQR620 or PQR309 …
Number of citations: 3 www.sciencedirect.com
E Singer, C Walter, D Fabbro, D Rageot, F Beaufils… - …, 2020 - Elsevier
… Both compounds tested in this study are catalytic inhibitors of mTOR (PQR620) and mTOR/PI3K (PQR530), originally designed as cancer drugs. PQR530 (Hillmann et al., 2017; Rageot …
Number of citations: 12 www.sciencedirect.com
C Brandt, P Hillmann, A Noack, K Römermann… - …, 2018 - Elsevier
… derivatives, the catalytic mTORC1/C2 inhibitor PQR620 and the dual pan-PI3K/… PQR620 and PQR530 significantly increased seizure threshold at tolerable doses. The effect of PQR620 …
Number of citations: 62 www.sciencedirect.com
J Zha, Y Xia, C Ye, Z Hu, Q Zhang, H Xiao, B Yu… - Frontiers in …, 2021 - frontiersin.org
… of PQR620 potently inhibited primary NSCLC xenograft growth in severe combined immune deficient mice. In PQR620… In conclusion, PQR620 exerted potent anti-NSCLC cell activity via …
Number of citations: 17 www.frontiersin.org
C Tarantelli, E Gaudio, P Hillmann, F Spriano, G Sartori… - Cancers, 2019 - mdpi.com
… Here, we assessed the anti-tumor activity of PQR620, a novel … PQR620 was largely cytostatic, but the combination with the … The data support further evaluation of PQR620 as a single …
Number of citations: 12 www.mdpi.com
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
… -3), daily dosing of PQR620 (3) inhibited tumor growth significantly. Moreover, PQR620 (3) … In conclusion, PQR620 (3) inhibits mTOR kinase potently and selectively, shows antitumor …
Number of citations: 68 pubs.acs.org
C Borsari, E Keles, D Rageot, A Melone, T Bohnacker… - Cancer Research, 2020 - AACR
… [2] Herein, we combined pharmacophore features of PQR620 [3] , the first-in-class brain penetrant ATP-competitive mTOR kinase inhibitor showing efficacy in a TSC mouse model, and …
Number of citations: 0 aacrjournals.org
B Gericke, C Brandt, W Theilmann, L Welzel… - …, 2020 - Elsevier
… In the present study, we administered the mTORC1/2 inhibitor PQR620 and the dual pan-PI3K/mTORC1/2 inhibitor, PQR530, during the latent period following a SE induced by …
Number of citations: 15 www.sciencedirect.com
C Borsari, D Rageot, F Beaufils… - ACS medicinal …, 2019 - ACS Publications
The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) pathway is a critical regulator of cell growth and is frequently hyperactivated in cancer. Therefore, PI3K …
Number of citations: 28 pubs.acs.org
F Beaufils, D Rageot, A Melone, M Lang, J Mestan… - Cancer Research, 2016 - AACR
… [1-2] Here, we report the lead optimization of PQR620, a novel potent and … , PQR620 inhibits mTOR potently and selectively, and shows anti-tumor effects in vitro and in vivo. PQR620 is …
Number of citations: 1 aacrjournals.org

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